(7-Bromoquinazolin-2-yl)methanol
Description
Properties
Molecular Formula |
C9H7BrN2O |
|---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
(7-bromoquinazolin-2-yl)methanol |
InChI |
InChI=1S/C9H7BrN2O/c10-7-2-1-6-4-11-9(5-13)12-8(6)3-7/h1-4,13H,5H2 |
InChI Key |
CQPDSVRECGHOMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(N=C2C=C1Br)CO |
Origin of Product |
United States |
Preparation Methods
The synthesis of (7-Bromoquinazolin-2-yl)methanol typically involves several steps One common method starts with the bromination of quinazoline derivatives The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agentsThe reaction conditions for this step may involve the use of methanol and a base such as sodium hydroxide or potassium carbonate .
Chemical Reactions Analysis
(7-Bromoquinazolin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert (7-Bromoquinazolin-2-yl)methanol to its corresponding amine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: The bromine atom in (7-Bromoquinazolin-2-yl)methanol can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form different derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives, which are valuable in medicinal chemistry.
Biology: The compound has shown promise as an inhibitor of certain enzymes and receptors, making it a potential candidate for drug development.
Medicine: Research has indicated that quinazoline derivatives, including (7-Bromoquinazolin-2-yl)methanol, may have anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (7-Bromoquinazolin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may act as an inhibitor of the adenosine A2A receptor, which is involved in various physiological processes, including inflammation and immune response. By binding to this receptor, (7-Bromoquinazolin-2-yl)methanol can modulate its activity and exert therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Properties of (7-Bromoquinazolin-2-yl)methanol and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Halogen | Core Heterocycle | Key Applications |
|---|---|---|---|---|---|
| (7-Bromoquinazolin-2-yl)methanol | C₇H₆BrN₂O | 238.03 | Br | Quinazoline | Drug intermediates, catalysis |
| Fluorinated (Benzo[d]imidazol-2-yl)methanols | C₇H₅FₓN₂O¹ | ~180–210 | F | Benzimidazole | Pharmaceuticals, materials |
| 4-Bromo-1-(prop-1-yn-1-yl)isoquinoline | C₁₂H₉BrN | 247.12 | Br | Isoquinoline | Organic synthesis, ligands |
¹Variants include mono-, di-, and polyfluorinated derivatives .
Structural and Electronic Differences
Core Heterocycle: Quinazoline (in the target compound) contains two nitrogen atoms in a bicyclic system, enabling strong π-π stacking and hydrogen bonding. Benzimidazole (in fluorinated analogues) has a fused benzene-imidazole ring, favoring planar interactions critical for DNA intercalation or enzyme inhibition . Isoquinoline (e.g., 4-bromo derivative) shares a similar bicyclic structure but with a single nitrogen atom, altering electronic density and reactivity .
Halogen Effects :
- Bromine (in the target compound) is electron-withdrawing, enhancing electrophilicity at the 7-position for nucleophilic substitution.
- Fluorine (in benzimidazole derivatives) increases lipophilicity and metabolic stability, making fluorinated compounds preferred in drug design .
Challenges and Limitations
- Bromine’s Reactivity : While advantageous for further derivatization, bromine’s susceptibility to elimination or hydrolysis may limit shelf life compared to fluorinated analogues.
- Synthetic Complexity : Fluorinated benzimidazoles require specialized precursors (e.g., fluorinated o-phenylenediamines), whereas brominated quinazolines may face regioselectivity challenges during substitution .
Biological Activity
(7-Bromoquinazolin-2-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.
(7-Bromoquinazolin-2-yl)methanol has the molecular formula and a molecular weight of approximately 239.1 g/mol. The synthesis of this compound typically involves several steps, including bromination and methanolysis of quinazoline derivatives, which can be achieved through microwave-assisted methods for efficiency .
Biological Activity Overview
Research indicates that (7-Bromoquinazolin-2-yl)methanol exhibits significant biological activities, particularly as an inhibitor of various enzymes and receptors. Notably, it has shown potential as an inhibitor of the adenosine A2A receptor , which is implicated in inflammation and immune responses . This interaction suggests its relevance in therapeutic applications for diseases characterized by excessive inflammation.
Anticancer Activity
Several studies have highlighted the anticancer properties of (7-Bromoquinazolin-2-yl)methanol. Its derivatives have demonstrated efficacy against various cancer cell lines, indicating a potential role in cancer treatment . The mechanism of action may involve the modulation of signaling pathways critical for tumor growth and survival.
Antimicrobial Properties
The compound also exhibits antimicrobial activity, with research showing effectiveness against both bacterial and fungal strains. This broad-spectrum activity positions (7-Bromoquinazolin-2-yl)methanol as a candidate for the development of new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of (7-Bromoquinazolin-2-yl)methanol. The presence of the bromine atom at the 7-position significantly influences its chemical behavior and biological properties. Comparing it to other similar compounds can provide insights into how modifications affect activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Bromoquinazolin-2-yl)methanol | Bromine at the 6-position | Different reactivity |
| Quinazolin-2-yl)methanol | Lacks bromine atom | Varies in biological activity |
| Thiazoloquinazoline | Contains a thiazole ring | Distinct biological activities |
| 8-Bromo-6-methylquinazolin-4(3H)-one | Methyl group at the 6-position | Variations in chemical properties |
| 7-Bromo-6-chloroquinazolin-4(3H)-one | Chlorine substitution at the 6-position | Different reactivity |
This table illustrates how variations in structure can lead to differences in biological activity, emphasizing the importance of targeted modifications to enhance efficacy .
Case Studies
- Inhibition of Adenosine A2A Receptor : A study demonstrated that (7-Bromoquinazolin-2-yl)methanol effectively inhibited the adenosine A2A receptor, leading to reduced inflammatory responses in cellular models .
- Anticancer Efficacy : In vitro assays showed that derivatives of (7-Bromoquinazolin-2-yl)methanol exhibited significant antiproliferative effects against various cancer cell lines, including breast and lung cancer cells .
- Antimicrobial Activity : Research indicated that this compound displayed potent antibacterial effects against strains such as Staphylococcus aureus and antifungal activity against Candida albicans, supporting its potential use as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (7-Bromoquinazolin-2-yl)methanol?
- Methodological Answer : The synthesis typically involves bromination of quinazoline precursors followed by hydroxymethylation. For example, brominated quinazoline derivatives can be functionalized using Pudovick-type reactions with catalysts like Nb₂O₅, enabling regioselective bromination at the 7-position . Key steps include:
- Reagents : Brominating agents (e.g., NBS or Br₂), hydroxymethylation via formaldehyde or ethyl bromoacetate.
- Conditions : Reflux in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base .
- Purification : Recrystallization from ethanol or methanol, followed by characterization via NMR and mass spectrometry .
Q. How is (7-Bromoquinazolin-2-yl)methanol characterized structurally?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR to confirm bromine and hydroxymethyl group positions. For example, the quinazoline ring protons appear as distinct aromatic signals, while the hydroxymethyl (-CH₂OH) group shows a triplet near δ 4.5–5.0 ppm .
- Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (e.g., m/z 202.05 for C₇H₈BrNO) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal analysis is recommended, though challenging due to solubility limitations.
Q. What are the solubility and stability considerations for this compound?
- Answer :
- Solubility : Limited solubility in water; better in polar solvents (methanol, DMSO).
- Stability : Susceptible to oxidation of the hydroxymethyl group. Store under inert gas (N₂/Ar) at –20°C. Avoid prolonged exposure to light .
Advanced Research Questions
Q. How can regioselective bromination at the 7-position of quinazoline be optimized?
- Methodological Answer :
- Catalytic Systems : Use of Nb₂O₅ as a heterogeneous catalyst enables selective bromination without chiral ligands, minimizing side products .
- Directing Groups : Introduce temporary substituents (e.g., -OMe) at the 2-position to steer bromination to the 7-position, followed by deprotection.
- Kinetic Control : Lower temperatures (0–25°C) and slow reagent addition reduce competing reactions .
Q. What strategies improve the yield of hydroxymethylation in quinazoline derivatives?
- Answer :
- Solvent Optimization : DMF enhances nucleophilicity of the hydroxymethyl group.
- Base Selection : K₂CO₃ or Cs₂CO₃ improves deprotonation efficiency.
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 120°C) while maintaining yields >80% .
Q. How does (7-Bromoquinazolin-2-yl)methanol interact with biological targets?
- Methodological Answer :
- Docking Studies : Computational models (e.g., AutoDock Vina) predict binding affinity to kinases due to the quinazoline core’s resemblance to ATP .
- In Vitro Assays : Test tyrosine kinase inhibition using enzymatic assays (e.g., ADP-Glo™). IC₅₀ values correlate with bromine’s electron-withdrawing effects enhancing binding .
Data Contradiction Analysis
Q. Why do reported yields for (7-Bromoquinazolin-2-yl)methanol synthesis vary across studies?
- Analysis :
- Catalyst Activity : Nb₂O₅ batch variability affects reproducibility. Pre-treatment (calcination at 500°C) standardizes catalyst performance .
- Purification Methods : Some studies use column chromatography (yield ~60%), while others prefer recrystallization (yield ~45%) .
- Resolution : Optimize catalyst activation and combine purification methods (e.g., flash chromatography followed by recrystallization).
Safety and Toxicity
Q. What safety protocols are critical when handling (7-Bromoquinazolin-2-yl)methanol?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
